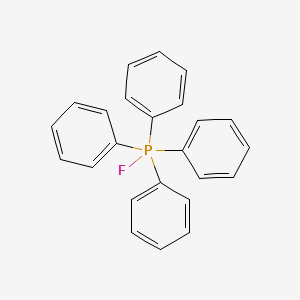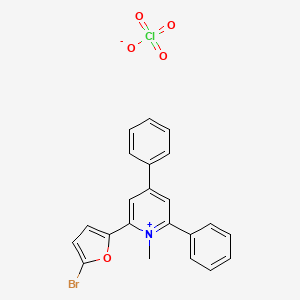![molecular formula C25H24O B14286448 1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene CAS No. 119895-90-8](/img/structure/B14286448.png)
1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central cyclopentene ring connected to three benzene rings via methoxy linkages, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with tribromomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopent-2-en-1-ylmethanol is replaced by the tribromomethane, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, halides or amines in the presence of a suitable base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Comparaison Avec Des Composés Similaires
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene can be compared with other similar compounds, such as:
Cyclopentylbenzene: A simpler compound with a single cyclopentyl group attached to a benzene ring.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring.
Tribenzylmethane: Features three benzyl groups attached to a central carbon atom.
The uniqueness of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene lies in its complex structure, which combines the features of cyclopentene, methoxy, and benzene rings, leading to unique chemical and physical properties.
Propriétés
| 119895-90-8 | |
Formule moléculaire |
C25H24O |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
[cyclopent-2-en-1-ylmethoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-4-14-22(15-5-1)25(23-16-6-2-7-17-23,24-18-8-3-9-19-24)26-20-21-12-10-11-13-21/h1-10,12,14-19,21H,11,13,20H2 |
Clé InChI |
QNGBMBNXWWFHKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
